Ezetimibe hydroxy glucuronide

Drug Metabolism Cholesterol Absorption NPC1L1 Binding Assay

Ezetimibe hydroxy glucuronide (SCH 488128) is a trace, phase II glucuronide metabolite reference standard, indispensable for LC-MS/MS method validation, UGT enzyme (UGT1A1, UGT1A3) activity studies, and ANDA impurity profiling. Unlike the parent drug or major phenoxy-glucuronide, this minor metabolite exhibits a unique mass transition (m/z 584.5→271.0), critical for assay specificity and regulatory data defensibility. Essential for OATP1B1/1B3-mediated DDI assessments and pharmacogenetic investigations, ensuring accurate metabolic qualification in regulatory submissions.

Molecular Formula C30H29F2NO9
Molecular Weight 585.5 g/mol
CAS No. 536709-33-8
Cat. No. B601694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe hydroxy glucuronide
CAS536709-33-8
SynonymsEzetimibe Hydroxy β-D-Glucuronide;  (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl]propyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC30H29F2NO9
Molecular Weight585.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O
InChIInChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1
InChIKeyMPXLJVWGRVISEQ-ADEYADIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ezetimibe Hydroxy Glucuronide (CAS 536709-33-8) – A Critical Trace Metabolite Reference Standard for Ezetimibe Bioanalytical & Quality Control


Ezetimibe hydroxy glucuronide (CAS 536709-33-8, also known as SCH 488128) is a trace, phase II glucuronide metabolite of the cholesterol absorption inhibitor ezetimibe, detected in dog and human plasma following oral administration of the parent drug [1]. Unlike the more abundant ezetimibe phenoxy-glucuronide, which is the predominant circulating metabolite, Ezetimibe hydroxy glucuronide serves as a specialized analytical reference standard. It is not intended for therapeutic use but is a critical tool for developing and validating sensitive LC-MS/MS methods, identifying metabolic pathways, and ensuring the specificity of assays used in drug development and regulatory submissions [2].

Why Ezetimibe Hydroxy Glucuronide Cannot Be Substituted by Ezetimibe or Its Major Glucuronide in Critical Analytical and Metabolic Studies


The use of ezetimibe hydroxy glucuronide is non-negotiable in specific analytical and metabolic contexts because its unique structure and trace-level physiological presence dictate distinct behavior in detection systems. Unlike the parent ezetimibe or the major ezetimibe phenoxy-glucuronide, this compound has a different mass transition (m/z 584.5→271.0) and requires specific chromatographic separation [1]. Its presence as a minor, often overlooked metabolite makes it essential for validating assay specificity and accurately assessing the complete metabolic profile of ezetimibe, especially in studies involving UGT polymorphisms or hepatic impairment where metabolic pathways can shift [2]. Substituting it with a more abundant or commercially available analog would compromise the accuracy and regulatory defensibility of bioanalytical methods and metabolic profiling studies.

Quantitative Differentiation of Ezetimibe Hydroxy Glucuronide: A Comparative Evidence Guide for Scientific Procurement


Comparative Binding Affinity to NPC1L1: Ezetimibe Glucuronide Analogs vs. Ezetimibe Hydroxy Glucuronide

Ezetimibe hydroxy glucuronide (Compound 1) exhibits differential binding affinity to NPC1L1 across species compared to its stereoisomer (ent-1) and other structural analogs. The compound shows a Ki of 220 nM for human NPC1L1, which is approximately 590-fold more potent than its enantiomer (ent-1, Ki = 130,000 nM). Its binding to rat NPC1L1 (Ki = 210 nM) is also significantly higher than that of the ketone analog (Compound 3, Ki = 23,000 nM). [1]

Drug Metabolism Cholesterol Absorption NPC1L1 Binding Assay

In Vivo Pharmacokinetic Impact: Differential Disposition of Ezetimibe Glucuronide vs. Parent Ezetimibe in a Genetic Knockout Model

The efflux transporter P-glycoprotein (P-gp) significantly influences the disposition of ezetimibe glucuronide (GLUC) but not the parent ezetimibe. In mdr1a/b knockout mice lacking P-gp, the serum concentration of GLUC was significantly elevated to 5.58 ± 2.07 ng/mL compared to 2.09 ± 0.83 ng/mL in wild-type mice (p < 0.001), a 2.7-fold increase. In contrast, parent ezetimibe concentrations showed no significant difference between the two groups (0.92 ± 0.73 vs. 0.55 ± 0.40 ng/mL). [1]

Pharmacokinetics Drug Transport P-glycoprotein

Differential Hepatic Uptake: OATP1B1/1B3 Selectively Transport Ezetimibe Glucuronide but Not Parent Ezetimibe

In vitro transport assays demonstrate that human OATP1B1 and OATP1B3 selectively mediate the uptake of ezetimibe-glucuronide, but not the parent ezetimibe. In Slco1b2 knockout mice (a model of hepatic OATP deficiency), the plasma AUC of ezetimibe-glucuronide was significantly increased, while the liver-to-plasma ratio was decreased, without affecting parent ezetimibe. [1]

Hepatic Transport OATP Drug-Drug Interactions

Analytical Method Differentiation: Distinct LC-MS/MS Parameters for Ezetimibe Hydroxy Glucuronide vs. Parent Ezetimibe

Ezetimibe hydroxy glucuronide and parent ezetimibe require distinct mass spectrometry parameters for reliable quantification. The specific mass transition for the glucuronide is m/z 584.5→271.0, while for ezetimibe it is m/z 408.4→271.0. In a validated clinical assay, the method was linear over a range of 3 ng/mL – 1 µg/mL for the glucuronide in urine, and 1.5 ng/mL – 1 µg/mL in plasma, with high sensitivity and reproducibility. [1]

Bioanalysis LC-MS/MS Method Validation

Critical Research & Industrial Applications for Ezetimibe Hydroxy Glucuronide (CAS 536709-33-8)


Development and Validation of Bioanalytical Methods (LC-MS/MS) for Ezetimibe

Ezetimibe hydroxy glucuronide is an essential reference standard for developing and validating sensitive, specific LC-MS/MS methods to quantify both ezetimibe and its glucuronide metabolites in plasma and urine. Its use ensures accurate differentiation from the parent drug, which has a distinct mass transition (m/z 408.4→271.0 vs. 584.5→271.0) and may co-elute without proper chromatographic separation [1]. This is critical for generating reliable pharmacokinetic data for ANDA filings and clinical trials [2].

Pharmacokinetic and Drug Interaction Studies Involving Hepatic Transporters (OATP1B1/1B3)

Given that ezetimibe glucuronide is a selective substrate for hepatic OATP1B1 and OATP1B3 transporters, this compound is required as a reference standard in studies evaluating potential drug-drug interactions. In vitro transport assays and in vivo studies using this standard help define the role of OATPs in the metabolite's disposition, which directly impacts clinical efficacy and safety profiles when ezetimibe is co-administered with OATP inhibitors (e.g., cyclosporine, certain statins) [3].

Metabolic Pathway Profiling and UGT Enzyme Activity Studies

As a minor phase II metabolite, Ezetimibe hydroxy glucuronide serves as a marker for specific UGT enzyme activities, particularly UGT1A1 and UGT1A3, which are polymorphic in human populations [4]. Using this standard allows researchers to accurately quantify glucuronidation rates in liver and intestinal microsomes from different species or human donors with genetic variants, thereby enabling more precise in vitro-in vivo extrapolation (IVIVE) of ezetimibe's metabolism and potential impact of pharmacogenomics [5].

Quality Control and Impurity Profiling for Ezetimibe Drug Substance and Product

This compound is utilized as an impurity standard or reference marker in the quality control of ezetimibe active pharmaceutical ingredient (API) and finished drug products. Its presence, even at trace levels, must be monitored and controlled to meet regulatory purity specifications. Use of a certified reference standard ensures accurate identification and quantification during forced degradation studies and batch release testing, supporting both ANDA and DMF filings [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezetimibe hydroxy glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.